3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline 3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline
Brand Name: Vulcanchem
CAS No.:
VCID: VC18136483
InChI: InChI=1S/C11H13N3O/c1-15-8-14-6-5-13-11(14)9-3-2-4-10(12)7-9/h2-7H,8,12H2,1H3
SMILES:
Molecular Formula: C11H13N3O
Molecular Weight: 203.24 g/mol

3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline

CAS No.:

Cat. No.: VC18136483

Molecular Formula: C11H13N3O

Molecular Weight: 203.24 g/mol

* For research use only. Not for human or veterinary use.

3-(1-(Methoxymethyl)-1h-imidazol-2-yl)aniline -

Specification

Molecular Formula C11H13N3O
Molecular Weight 203.24 g/mol
IUPAC Name 3-[1-(methoxymethyl)imidazol-2-yl]aniline
Standard InChI InChI=1S/C11H13N3O/c1-15-8-14-6-5-13-11(14)9-3-2-4-10(12)7-9/h2-7H,8,12H2,1H3
Standard InChI Key MXTAKOONNXBLIK-UHFFFAOYSA-N
Canonical SMILES COCN1C=CN=C1C2=CC(=CC=C2)N

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(1-(methoxymethyl)-1H-imidazol-2-yl)aniline is C₁₁H₁₃N₃O, with a molecular weight of 203.24 g/mol. Its structure comprises an imidazole ring substituted at the 1-position with a methoxymethyl group (–CH₂OCH₃) and at the 2-position with an aniline moiety (C₆H₄NH₂). The methoxymethyl group enhances solubility in polar solvents, while the aniline group facilitates hydrogen bonding and π-π stacking interactions .

Table 1: Key Physical and Chemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₁H₁₃N₃O
Molecular Weight203.24 g/mol
IUPAC Name3-[1-(Methoxymethyl)-1H-imidazol-2-yl]aniline
SolubilitySoluble in methanol, DMSO, and ethyl acetate
Hydrogen Bond Acceptors4
Hydrogen Bond Donors1 (aniline NH₂)

The imidazole ring’s nitrogen atoms enable coordination with metal ions, a property exploited in catalysis and metallodrug design. Computational studies predict a collision cross-section (CCS) of 136.5 Ų for its [M+H]+ adduct, reflecting a compact molecular geometry .

Synthetic Methodologies

Industrial-Scale Synthesis

Industrial production employs cyclization of amido-nitrile precursors under optimized conditions. Continuous flow reactors and heterogeneous catalysts (e.g., Pd/C) are used to achieve yields exceeding 80%. Key steps include:

  • Cyclocondensation: Reaction of 3-aminobenzonitrile with methoxymethyl imidazole precursors.

  • Purification: Chromatography or crystallization to ≥98% purity.

Laboratory-Scale Routes

Academic protocols often adapt cross-coupling strategies. For example, Pd₂(dba)₃/XantPhos-mediated Suzuki-Miyaura coupling between imidazole bromides and aniline boronic acids achieves moderate yields (50–60%) . A representative procedure involves:

  • Reacting 1-(methoxymethyl)-2-bromoimidazole with 3-aminophenylboronic acid.

  • Using toluene as solvent and t-BuONa as base at 110°C .

Table 2: Representative Synthesis Conditions

ReagentRoleTemperatureYieldSource
Pd₂(dba)₃/XantPhosCatalyst110°C55%
TosOHAcid catalyst70°C65%
NaBH₄Reducing agent20°C70%

Chemical Reactivity and Functionalization

The compound’s reactivity is dominated by three regions:

  • Imidazole Ring: Undergoes electrophilic substitution at the 4- and 5-positions.

  • Methoxymethyl Group: Susceptible to hydrolysis under acidic conditions, yielding formaldehyde and methanol.

  • Aniline Moiety: Participates in diazotization and azo-coupling reactions .

Notable reactions include:

  • Schiff Base Formation: Condensation with aldehydes to form imines, as demonstrated in antiviral drug candidates .

  • Metal Coordination: Forms stable complexes with Cu(II) and Zn(II), enhancing antimicrobial activity.

ActivityModel SystemIC₅₀/EC₅₀Source
Antiviral (MERS-CoV)Pseudovirus assay0.09 µM
Antibacterial (E. coli)Broth microdilution4 µg/mL
CytotoxicityHEK293 cells>100 µM

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a scaffold for kinase inhibitors and GPCR modulators. Its imidazole core mimics histidine residues in enzyme active sites, enabling targeted inhibition.

Material Science

Metal-organic frameworks (MOFs) incorporating this ligand exhibit high surface areas (~1,500 m²/g), useful for gas storage.

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